molecular formula C26H24FN3O2S2 B2828499 2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one CAS No. 690645-15-9

2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one

Cat. No. B2828499
CAS RN: 690645-15-9
M. Wt: 493.62
InChI Key: ROVLGNRCZJYPQT-UHFFFAOYSA-N
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Description

2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C26H24FN3O2S2 and its molecular weight is 493.62. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitory Activity on Thymidylate Synthase and Dihydrofolate Reductase

Research indicates that derivatives of thieno[2,3-d]pyrimidine, including those with modifications similar to the chemical structure , act as potent inhibitors against both thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial targets in cancer chemotherapy as they play essential roles in DNA synthesis and repair. For instance, a study by Gangjee et al. (2008) synthesized classical and nonclassical analogs with potent dual inhibitory activities against human TS and DHFR, highlighting the scaffold's potential for developing new anticancer agents (Gangjee, Qiu, Li, & Kisliuk, 2008).

Quantum Chemical Analysis and Molecular Docking

Another study focused on the quantum chemical analysis, spectroscopic characterization, and drug likeness of a closely related molecule, examining its potential as an antiviral agent, especially against COVID-19. This comprehensive analysis included molecular docking against SARS-CoV-2 protein, suggesting that such compounds could be valuable in the search for new antiviral drugs. The study demonstrates the compound's planarity and intermolecular interactions, which could be pivotal in its binding affinity towards viral proteins (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).

Interaction with Bovine Serum Albumin

The interactions between related thieno[2,3-d]pyrimidine derivatives and bovine serum albumin (BSA) have been studied to understand the binding efficiency and mechanism. Such interactions are crucial for assessing the bioavailability and pharmacokinetics of potential therapeutic agents. Meng et al. (2012) investigated four novel derivatives, demonstrating that these compounds exhibit significant binding to BSA, which may inform their distribution and efficacy in biological systems (Meng, Zhu, Zhao, Yu, & Lin, 2012).

Antimicrobial and Antitubercular Activities

Compounds bearing the pyrimidine moiety have also been synthesized and tested for their antimicrobial and antitubercular properties. A study by Chandrashekaraiah et al. (2014) synthesized analogs to examine their efficacy against various bacterial and fungal strains, as well as Mycobacterium tuberculosis. These compounds showed promising results, indicating the potential for developing new antibiotics and antitubercular drugs (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O2S2/c27-19-12-10-18(11-13-19)21-16-33-24-23(21)25(32)30(20-8-4-3-5-9-20)26(28-24)34-17-22(31)29-14-6-1-2-7-15-29/h3-5,8-13,16H,1-2,6-7,14-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVLGNRCZJYPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(C=C4)F)C(=O)N2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one

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